molecular formula C9H12FNO2S B1468662 N-(2-fluorophenyl)propane-2-sulfonamide CAS No. 1339696-24-0

N-(2-fluorophenyl)propane-2-sulfonamide

Cat. No. B1468662
CAS RN: 1339696-24-0
M. Wt: 217.26 g/mol
InChI Key: REWVMDGXUQWIAY-UHFFFAOYSA-N
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Description

Sulfonamides are a group of synthetic antibacterial agents. They contain the sulfonamide functional group, which is structurally similar to p-aminobenzoic acid (PABA), a component required for bacterial folic acid synthesis .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a benzene ring bonded to a SO2NH2 group. The exact structure of “N-(2-fluorophenyl)propane-2-sulfonamide” would include a propane-2-sulfonamide group attached to a 2-fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific sulfonamide can vary. For example, the predicted density of “this compound” is 1.296±0.06 g/cm3, and its predicted boiling point is 297.6±42.0 °C .

Scientific Research Applications

Environmental Degradation and Analysis

Microbial Degradation of Polyfluoroalkyl Chemicals : Sulfonamides, including derivatives like N-(2-fluorophenyl)propane-2-sulfonamide, undergo microbial degradation in the environment. This process transforms them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles and persistence in the environment (Liu & Avendaño, 2013).

Analysis of Sulfonamides by Capillary Electrophoresis : Capillary electrophoresis (CE) has been employed to analyze sulfonamides, providing insights into their behavior and aiding in environmental monitoring efforts. This technique is pivotal for understanding the distribution and concentration of sulfonamides in various matrices (Hoff & Kist, 2009).

Medicinal Applications

Sulfonamide Inhibitors and Therapeutic Applications : Sulfonamides, including this compound, serve as scaffolds for developing various therapeutic agents. They have been explored as inhibitors for tyrosine kinase, HIV protease, and other targets, showcasing their versatility in drug development (Gulcin & Taslimi, 2018).

Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs : The sulfonamide functional group plays a crucial role in medicinal chemistry, offering a structural diversity that is beneficial for discovering new therapeutic agents. This highlights the importance of sulfonamide derivatives, including this compound, in the development of drugs for treating various diseases (Zhao et al., 2018).

Novel Applications and Reviews

N-Halo Reagents in Organic Synthesis : this compound and similar compounds find applications in organic synthesis, particularly in transformations involving N-halo reagents. These reagents facilitate various reactions, highlighting the chemical versatility and applicability of sulfonamides in synthetic chemistry (Kolvari et al., 2007).

From Antibacterial to Antitumor Agents : The evolution of sulfonamides from antibacterial to antitumor agents underscores their medicinal significance. This transition reflects the ongoing research efforts to expand the therapeutic applications of sulfonamides, providing a foundation for future drug discovery endeavors (Azevedo-Barbosa et al., 2020).

Mechanism of Action

    Target of Action

    Sulfonamides, such as sulfanilamide, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .

    Mode of Action

    Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .

    Biochemical Pathways

    The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a precursor to nucleotides that are essential for DNA replication .

    Result of Action

    The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .

    Action Environment

    The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and the presence of pus, which can inhibit their antibacterial action .

Safety and Hazards

The safety and hazards associated with a specific sulfonamide depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

N-(2-fluorophenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWVMDGXUQWIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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